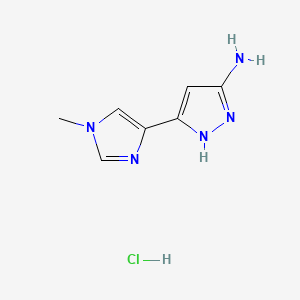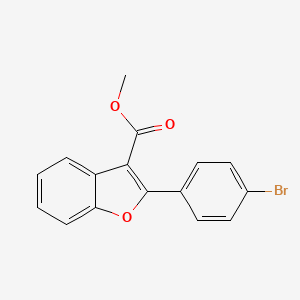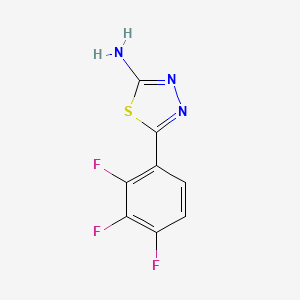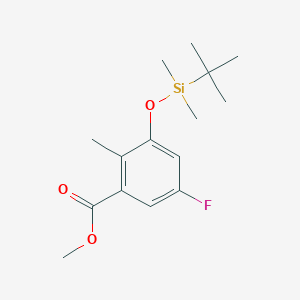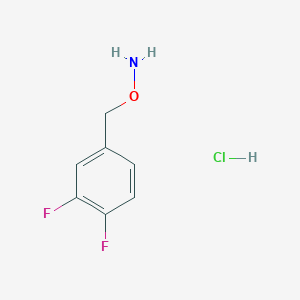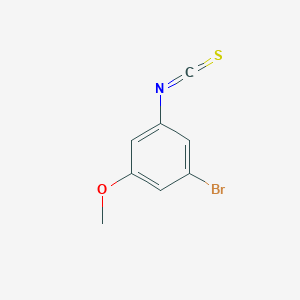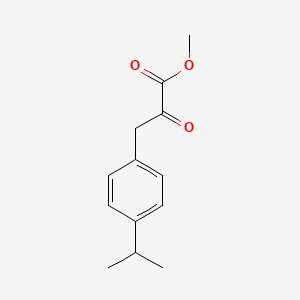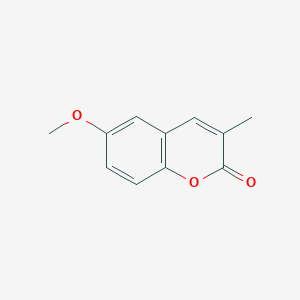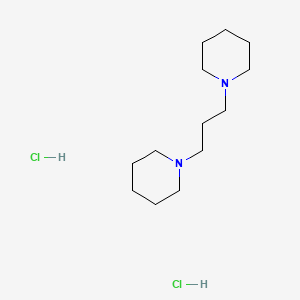
4,5-Dichloro-2-nitrophenyl Isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-2-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H2Cl2N2O2S. It is a derivative of phenyl isothiocyanate, characterized by the presence of two chlorine atoms and a nitro group on the phenyl ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
4,5-Dichloro-2-nitrophenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4,5-dichloro-2-nitroaniline with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent decomposition . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide, which provides a versatile and efficient route to isothiocyanates .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and minimize the risk of hazardous by-products. The use of advanced purification methods, such as recrystallization and chromatography, ensures the final product meets industrial standards.
化学反应分析
Types of Reactions
4,5-Dichloro-2-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols, leading to the formation of thiourea and carbamate derivatives.
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Amino Derivatives: Formed from the reduction of the nitro group.
Sulfonyl Derivatives: Formed from the oxidation of the isothiocyanate group.
科学研究应用
4,5-Dichloro-2-nitrophenyl Isothiocyanate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,5-Dichloro-2-nitrophenyl Isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, leading to changes in their activity and function. The compound can target specific amino acid residues, such as lysine and cysteine, in proteins, thereby altering their structure and activity .
相似化合物的比较
Similar Compounds
4-Nitrophenyl Isothiocyanate: Lacks the chlorine substituents, making it less reactive in certain nucleophilic substitution reactions.
2-Chloro-4-nitrophenyl Isothiocyanate: Contains a single chlorine atom, resulting in different reactivity and selectivity compared to 4,5-Dichloro-2-nitrophenyl Isothiocyanate.
Phenyl Isothiocyanate: The parent compound without any substituents, exhibiting different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both chlorine and nitro groups, which enhance its reactivity and versatility in chemical reactions. These substituents also influence its physical properties, such as solubility and stability, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C7H2Cl2N2O2S |
|---|---|
分子量 |
249.07 g/mol |
IUPAC 名称 |
1,2-dichloro-4-isothiocyanato-5-nitrobenzene |
InChI |
InChI=1S/C7H2Cl2N2O2S/c8-4-1-6(10-3-14)7(11(12)13)2-5(4)9/h1-2H |
InChI 键 |
YVEVTYSDWRMDOI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


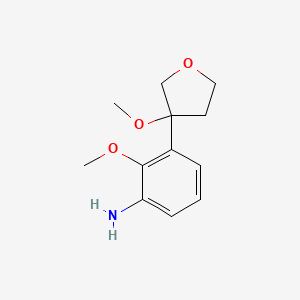
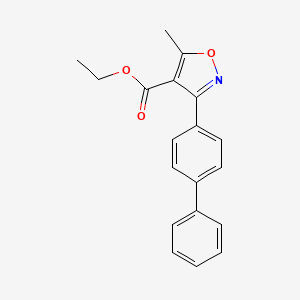
![7-Chloro-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13703342.png)
